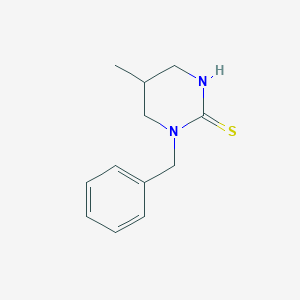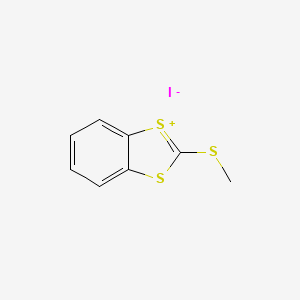
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties. This compound features a benzodithiol ring system with a sulfanium group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the benzodithiol ring, which can be achieved through cyclization reactions involving dithiols and appropriate electrophiles. The methylsulfanium group is then introduced via methylation reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to maintain consistent reaction conditions and optimize the production rate.
Analyse Chemischer Reaktionen
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanium group back to a thiol or thioether.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines.
Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism by which (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, signal transduction, and cellular metabolism, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide can be compared with other sulfur-containing compounds, such as:
Similar Compounds: Examples include thiophenes, thiazoles, and other benzodithiol derivatives.
Eigenschaften
CAS-Nummer |
61485-50-5 |
|---|---|
Molekularformel |
C8H7IS3 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-benzodithiol-3-ium;iodide |
InChI |
InChI=1S/C8H7S3.HI/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VXVVQCCURFMRAD-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=[S+]C2=CC=CC=C2S1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


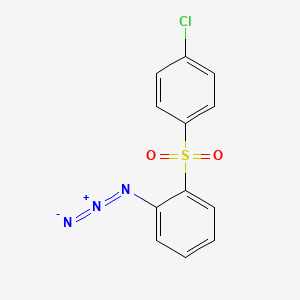
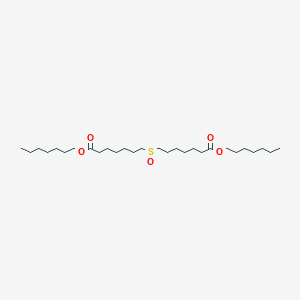
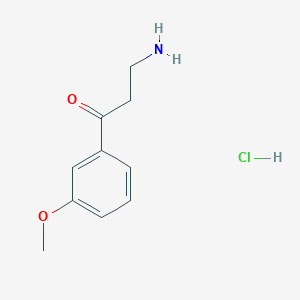
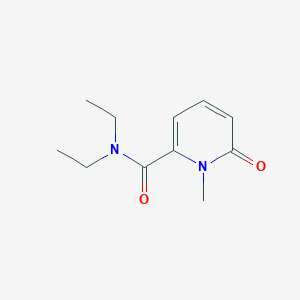
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
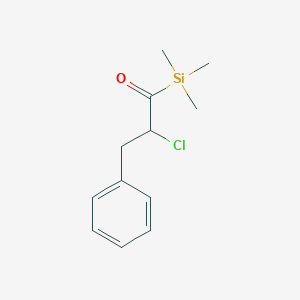
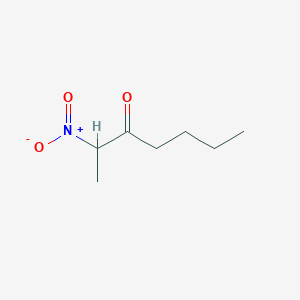
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

